molecular formula C8H12ClNO3 B1611608 1-(Chlorocarbonyl)-4-piperidinecarboxylic acid methyl ester CAS No. 86264-79-1

1-(Chlorocarbonyl)-4-piperidinecarboxylic acid methyl ester

Cat. No. B1611608
CAS RN: 86264-79-1
M. Wt: 205.64 g/mol
InChI Key: YDXGQWSBJUOSIC-UHFFFAOYSA-N
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Description

CCPM is a synthetic compound that has been used in a variety of scientific research studies due to its potential applications in the field of pharmacology. This compound has been shown to have a number of interesting properties, including its ability to interact with the central nervous system and modulate various neurotransmitter systems. Additionally, CCPM has been shown to have potential applications in the treatment of a number of different diseases and conditions, including Parkinson's disease, schizophrenia, and depression.

Scientific Research Applications

Application in Influenza A Virus Inhibition

Field

This application falls under the field of Virology and Pharmaceutical Sciences .

Summary of Application

The compound has been used in the study of its inhibitory effects on the Influenza A virus (IAV). The compound was found to inhibit the replication of different IAV strains in vitro with low cytotoxicity .

Methods of Application

The compound was investigated both in vitro and in vivo for its anti-IAV activity. It was found to block some steps of IAV infection post adsorption and may also inhibit viral replication through activating the cellular Akt-mTOR-S6K pathway .

Results or Outcomes

Oral treatment of the compound significantly ameliorated pneumonia symptoms and reduced pulmonary viral titers, improving the survival rate of mice. This effect was superior to the effect of oseltamivir .

Application in Methanol Dehydration to Dimethyl Ether

Field

This application is in the field of Chemical Engineering and Catalysis .

Summary of Application

Methyl carboxylate esters, including “1-(Chlorocarbonyl)-4-piperidinecarboxylic acid methyl ester”, have been shown to promote low-temperature methanol dehydration to dimethyl ether (DME) using various zeolite catalysts .

Methods of Application

Catalytic kinetic studies were performed using the compound as a promoter. The DME yield was dependent on both the methanol and the compound’s partial pressures across the temperature ranges used in the study (110 to 130 °C) .

Results or Outcomes

The compound was found to promote the reaction between methanol and ester species adsorbed at the catalyst active sites, via an SN2 type reaction .

Application in CO2-Crude Oil MMP Reduction

Field

This application is in the field of Petroleum Engineering and Environmental Sciences .

Summary of Application

The compound has been used in the study of its potential to lower the minimum miscibility pressure (MMP) in CO2-crude oil systems, thereby enhancing CO2-enhanced oil recovery (EOR) performance .

Methods of Application

The study involved two types of biomass-derived FAME, sourced from Rubber Seed Oil and Palm Kernel Oil, and two types of crude oil, Tapis and Dulang, tested using the slim tube method at 90 °C and pressures up to 4500 psi .

Results or Outcomes

The addition of 5% vol. FAME to Tapis crude oil demonstrated promise, with Methyl Laurate reducing the MMP by 17.12% and Methyl Oleate by 3.34%. Increasing the concentration of Methyl Laurate to 10% vol. resulted in a substantial 21% MMP reduction .

Application in Biodiesel Preparation

Field

This application is in the field of Chemical Engineering and Renewable Energy .

Summary of Application

The compound has been used in the study of its potential in biodiesel preparation. Esterification plays an important role in biodiesel preparation since it allows the utilization of feedstock with high free fatty acid content .

Methods of Application

The reaction is usually catalyzed by an acid route that starts with the protonation of a carbonyl carbon step followed by the addition of a methanol molecule and the elimination of H2O that produces a methyl ester molecule .

Results or Outcomes

The study found that these compounds exhibit excellent surface activity, emulsion stability, and foaming ability, making them valuable in EOR applications .

properties

IUPAC Name

methyl 1-carbonochloridoylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO3/c1-13-7(11)6-2-4-10(5-3-6)8(9)12/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXGQWSBJUOSIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90531757
Record name Methyl 1-(chlorocarbonyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90531757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chlorocarbonyl)-4-piperidinecarboxylic acid methyl ester

CAS RN

86264-79-1
Record name Methyl 1-(chlorocarbonyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90531757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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